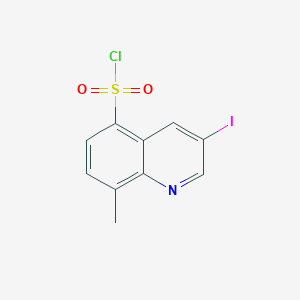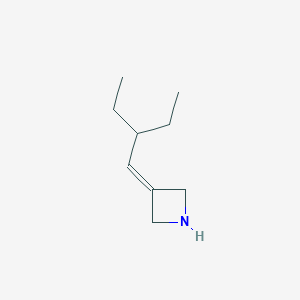
3-(2-Ethylbutylidene)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2-Ethylbutylidene)azetidine, can be achieved through several methods. . This method is efficient for producing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production of azetidines often involves the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Ethylbutylidene)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce various substituted azetidines.
Applications De Recherche Scientifique
3-(2-Ethylbutylidene)azetidine has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Ethylbutylidene)azetidine involves its interaction with molecular targets through its nitrogen atom. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity is harnessed in medicinal chemistry to develop drugs that can interact with specific biological pathways .
Comparaison Avec Des Composés Similaires
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
2-Azetidinones: Four-membered nitrogen-containing heterocycles with a carbonyl group, known for their use in β-lactam antibiotics.
Uniqueness: 3-(2-Ethylbutylidene)azetidine is unique due to its balance of ring strain and stability, making it easier to handle compared to aziridines while still being reactive enough for various applications. Its structure allows for diverse functionalization, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
3-(2-ethylbutylidene)azetidine |
InChI |
InChI=1S/C9H17N/c1-3-8(4-2)5-9-6-10-7-9/h5,8,10H,3-4,6-7H2,1-2H3 |
Clé InChI |
XKYFAKLBUBEWDW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C=C1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone](/img/structure/B13173699.png)
![1-[(3R)-3-Aminopiperidin-1-yl]butan-1-one](/img/structure/B13173700.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-ol](/img/structure/B13173707.png)
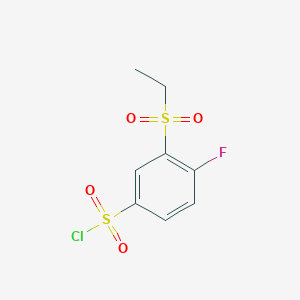
![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13173712.png)
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13173719.png)
![1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one](/img/structure/B13173723.png)

![1-[(Ethylamino)methyl]cyclohexan-1-amine](/img/structure/B13173729.png)
![(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)
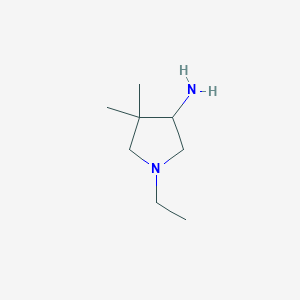
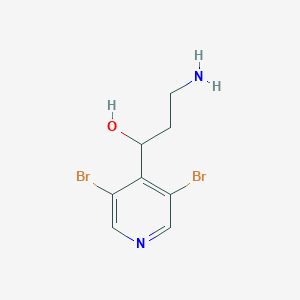
![N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B13173760.png)
